molecular formula C14H8Cl2FN B14071690 (3',4'-Dichloro-5-fluoro-biphenyl-2-yl)-acetonitrile

(3',4'-Dichloro-5-fluoro-biphenyl-2-yl)-acetonitrile

Cat. No.: B14071690
M. Wt: 280.1 g/mol
InChI Key: AMNBAFCMWHIEBD-UHFFFAOYSA-N
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Description

(3’,4’-Dichloro-5-fluoro-biphenyl-2-yl)-acetonitrile is a chemical compound with a complex structure, characterized by the presence of dichloro and fluoro substituents on a biphenyl core, along with an acetonitrile group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (3’,4’-Dichloro-5-fluoro-biphenyl-2-yl)-acetonitrile typically involves multi-step organic reactionsSpecific reaction conditions, such as the use of catalysts, solvents, and temperature control, are crucial for achieving high yields and purity .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure cost-effectiveness and scalability. Techniques such as continuous flow chemistry and automated synthesis can be employed to enhance efficiency and reproducibility .

Chemical Reactions Analysis

Types of Reactions

(3’,4’-Dichloro-5-fluoro-biphenyl-2-yl)-acetonitrile undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles like sodium methoxide. Reaction conditions such as temperature, solvent, and pH play a significant role in determining the outcome of these reactions .

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction may produce amines or hydrocarbons .

Scientific Research Applications

(3’,4’-Dichloro-5-fluoro-biphenyl-2-yl)-acetonitrile has several scientific research applications:

Mechanism of Action

The mechanism of action of (3’,4’-Dichloro-5-fluoro-biphenyl-2-yl)-acetonitrile involves its interaction with specific molecular targets. These interactions can affect various biochemical pathways, leading to the compound’s observed effects. Detailed studies on its binding affinity, target specificity, and pathway modulation are essential to understand its mechanism of action .

Comparison with Similar Compounds

Similar Compounds

  • (3’,4’-Dichloro-5-fluoro-biphenyl-2-yl)-methylamine
  • (3’,4’-Dichloro-5-fluoro-biphenyl-2-yl)-acetic acid

Uniqueness

Compared to similar compounds, (3’,4’-Dichloro-5-fluoro-biphenyl-2-yl)-acetonitrile is unique due to its specific substitution pattern and the presence of the acetonitrile group.

Properties

Molecular Formula

C14H8Cl2FN

Molecular Weight

280.1 g/mol

IUPAC Name

2-[2-(3,4-dichlorophenyl)-4-fluorophenyl]acetonitrile

InChI

InChI=1S/C14H8Cl2FN/c15-13-4-2-10(7-14(13)16)12-8-11(17)3-1-9(12)5-6-18/h1-4,7-8H,5H2

InChI Key

AMNBAFCMWHIEBD-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=C(C=C1C2=C(C=CC(=C2)F)CC#N)Cl)Cl

Origin of Product

United States

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